Lofentanil-d3 Oxalate

Description

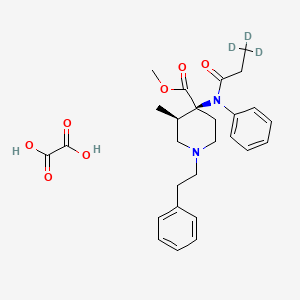

Structure

3D Structure of Parent

Properties

CAS No. |

1346599-64-1 |

|---|---|

Molecular Formula |

C27H34N2O7 |

Molecular Weight |

501.6 g/mol |

IUPAC Name |

methyl (3R,4S)-3-methyl-1-(2-phenylethyl)-4-[N-(3,3,3-trideuteriopropanoyl)anilino]piperidine-4-carboxylate;oxalic acid |

InChI |

InChI=1S/C25H32N2O3.C2H2O4/c1-4-23(28)27(22-13-9-6-10-14-22)25(24(29)30-3)16-18-26(19-20(25)2)17-15-21-11-7-5-8-12-21;3-1(4)2(5)6/h5-14,20H,4,15-19H2,1-3H3;(H,3,4)(H,5,6)/t20-,25+;/m1./s1/i1D3; |

InChI Key |

CBKLICUQYUTWQL-NTDADASQSA-N |

SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2C)CCC3=CC=CC=C3)C(=O)OC.C(=O)(C(=O)O)O |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)N(C1=CC=CC=C1)[C@]2(CCN(C[C@H]2C)CCC3=CC=CC=C3)C(=O)OC.C(=O)(C(=O)O)O |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2C)CCC3=CC=CC=C3)C(=O)OC.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Lofentanil D3 Oxalate

Deuterium (B1214612) Incorporation Strategies in Complex Chemical Synthesis

The introduction of deuterium, a stable isotope of hydrogen, into complex organic molecules is a critical technique in pharmaceutical research and development. clearsynth.com Deuterated compounds serve as valuable internal standards for mass spectrometry-based quantitative analysis and can exhibit altered metabolic profiles, sometimes leading to improved pharmacokinetic properties (the "deuterium isotope effect"). simsonpharma.com Several strategies exist for incorporating deuterium into intricate molecular structures.

These methods can be broadly categorized as follows:

Stepwise Synthesis: This approach involves utilizing commercially available deuterated starting materials or building blocks (e.g., CD₃I, D₆-acetone) early in a synthetic sequence. researchgate.net While straightforward, this can be lengthy and inefficient if the label is introduced many steps away from the final product.

Isotope Exchange Reactions: These methods introduce deuterium at a late stage of the synthesis, often by exchanging existing hydrogen atoms on the target molecule or a close precursor. hwb.gov.in This is generally more efficient. Common techniques include:

Acid/Base-Catalyzed Hydrogen-Deuterium Exchange (H/D Exchange): Protons on carbons adjacent to activating groups (like carbonyls) can be exchanged for deuterons in the presence of a deuterium source like D₂O and an acid or base catalyst. rsc.org

Metal-Catalyzed Exchange: Transition metals, such as palladium or iridium, can catalyze the direct exchange of C-H bonds with deuterium from sources like D₂ gas or D₂O. acs.orgnih.gov

Reductive Deuteration: This involves the reduction of functional groups like alkenes, alkynes, or carbonyls using deuterated reducing agents (e.g., sodium borodeuteride (NaBD₄), lithium aluminum deuteride (LiAlD₄)) or under a deuterium gas atmosphere with a catalyst. researchgate.netnih.gov

Biosynthesis: In some cases, deuterated precursors can be supplied to living organisms or cell cultures, which then incorporate the deuterium into metabolites through enzymatic processes. clearsynth.com

Photochemical methods are also emerging as a strategy for deuterium labeling, offering mild reaction conditions for late-stage deuteration of complex molecules. rsc.orgresearchgate.net

| Deuteration Strategy | Description | Common Deuterium Source(s) | Example Reagent(s)/Catalyst(s) |

| H/D Exchange | Replacement of C-H bonds with C-D bonds on a substrate. | D₂O, CD₃OD | D₂SO₄ (acid), NaOD (base), Pd/C |

| Reductive Deuteration | Addition of deuterium across a double/triple bond or to a carbonyl group. | D₂ gas, D₂O | LiAlD₄, NaBD₄, Wilkinson's catalyst |

| From Labeled Precursors | Using a deuterated starting material in a multi-step synthesis. | N/A | CD₃I, C₆D₆, deuterated chloroform |

Precursor Chemistry and Reaction Pathways for 3-Methyl-4-Carbomethoxy-Fentanyl Deuterated Analogues

The synthesis of fentanyl analogues, including structures like 3-methyl-4-carbomethoxy-fentanyl, relies on established synthetic organic chemistry principles and a set of key precursor chemicals. ussc.gov The core structure is typically assembled by connecting a phenethyl group and an N-acylanilino group to a central piperidine (B6355638) ring.

Several synthetic routes to fentanyl and its analogues have been identified, often referred to as the Janssen, Siegfried, and Gupta methods. federalregister.govregulations.gov These routes utilize a common set of precursor chemicals, some of which are now under international control to prevent illicit manufacturing. unodc.org

Key precursors in these pathways can include:

N-Phenethyl-4-piperidone (NPP)

4-anilino-N-phenethylpiperidine (ANPP) unodc.org

Propionyl chloride federalregister.gov

Norfentanyl unodc.org

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP) unodc.org

The synthesis of a 3-methyl-4-carbomethoxy-fentanyl analogue would begin with a suitably substituted piperidine ring. For instance, a synthesis could start from 3-carbomethoxy-1-(2-phenylethyl)-piperidine-4-one. researchgate.net This precursor would then undergo reductive amination with aniline to form the corresponding 4-anilino-piperidine derivative. The final step involves acylation of the secondary amine of the anilino group.

To create a deuterated analogue such as Lofentanil-d3, a deuterated acylating agent is introduced in the final step. Specifically, the reaction of the N-phenyl-1-(2-phenylethyl)-3-methyl-4-carbomethoxypiperidin-4-amine precursor with propionyl-d3 chloride (or a similar deuterated propionylating agent) would yield the desired Lofentanil-d3. The "d3" designation typically refers to the three deuterium atoms on the terminal methyl group of the propionyl moiety.

Regioselective Deuteration Techniques for Lofentanil-d3 Synthesis

Regioselectivity—the control of where the deuterium atoms are placed—is paramount in the synthesis of specifically labeled compounds like Lofentanil-d3. The "d3" label is most commonly and synthetically accessibly placed on the propionyl group attached to the anilino nitrogen. This is achieved by deuterating the α-position of the propionyl carbonyl group's precursor.

The primary method for this is through hydrogen-deuterium exchange at the α-position of a carbonyl compound. researchgate.net The protons on the carbon atom adjacent (alpha) to a carbonyl group are acidic and can be removed by a base to form an enolate intermediate, or by an acid to form an enol. libretexts.org In the presence of a deuterium source like heavy water (D₂O), the enol or enolate will be quenched by a deuteron, resulting in a C-D bond. nih.gov This process can be repeated to exchange all α-protons.

For the synthesis of Lofentanil-d3, this principle is applied to a precursor of the propionyl group. For example, propionic acid can be subjected to H/D exchange conditions (e.g., heating in D₂O with a base or acid catalyst) to produce propionic-d3 acid. This deuterated acid can then be converted to a more reactive acylating agent, such as propionyl-d3 chloride, using reagents like thionyl chloride. This deuterated reagent is then used in the final acylation step of the synthesis, ensuring the regioselective incorporation of the three deuterium atoms onto the propionyl methyl group of the final Lofentanil-d3 molecule.

| Technique | Mechanism | Deuterium Source | Application to Lofentanil-d3 |

| α-Deuteration of Carbonyl | Enol or enolate formation followed by deuteration. libretexts.org | D₂O, CD₃OD | Preparation of propionic-d3 acid as a precursor. |

| Reductive Deuteration | Use of deuterated reducing agents. | LiAlD₄, NaBD₄ | Not typically used for the propionyl-d3 moiety. |

| Use of Labeled Reagent | Acylation with a pre-labeled molecule. | N/A | Reacting the amine precursor with propionyl-d3 chloride. |

Purification and Isolation of Lofentanil-d3 Oxalate

Following the synthesis, the crude Lofentanil-d3 must be purified to remove unreacted starting materials, byproducts, and other impurities. Standard techniques in organic chemistry are employed for this purpose. Flash column chromatography is a common and effective method, where the crude product is passed through a column of silica gel using a carefully selected solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the desired compound based on its polarity.

Once the purified Lofentanil-d3 freebase is obtained as an oil or solid, it is often converted to a salt to improve its stability, handling, and crystallinity. Oxalate salts are frequently used for the isolation and purification of amines. sciencemadness.orgthebiogrid.org The process involves dissolving the purified amine freebase in a suitable anhydrous solvent, such as isopropanol or acetone. sciencemadness.org A stoichiometric amount of anhydrous oxalic acid, dissolved in the same or a compatible solvent, is then added to the amine solution. google.com

The reaction between the basic amine and the acidic oxalic acid forms the this compound salt, which is typically much less soluble in the organic solvent than the freebase. This causes the salt to precipitate out of the solution as a crystalline solid. sciencemadness.org The solid product can then be collected by vacuum filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum to yield the final, purified this compound.

Advanced Analytical Applications of Lofentanil D3 Oxalate

Quantitative Determination of Lofentanil (B1198651) and its Metabolites in Biological Samples (Pre-clinical Research)

Quantification in In Vitro Biological Systems (e.g., hepatocyte cultures, microsomal incubations)

Lofentanil-d3 Oxalate serves as a critical internal standard in the quantitative analysis of opioids within in vitro biological systems, such as human hepatocyte cultures and liver microsome incubations. These systems are essential in preclinical drug development for studying the metabolic fate of new chemical entities. The primary role of this compound is to ensure the accuracy and precision of measurements obtained through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In these assays, hepatocytes (liver cells) or microsomes (subcellular fractions containing metabolic enzymes) are incubated with a test compound to determine its rate of metabolic clearance. nih.gov Because of the complexity of the biological matrix and the potential for analyte loss during sample preparation and analysis, an internal standard is indispensable. This compound is an ideal choice when studying lofentanil or structurally related opioids. Its chemical and physical properties are nearly identical to the non-deuterated (native) analyte, meaning it behaves similarly during extraction, chromatography, and ionization. However, its slightly higher mass, due to the three deuterium (B1214612) atoms, allows it to be distinguished from the native analyte by the mass spectrometer.

By adding a known concentration of this compound to the in vitro incubation samples at the beginning of the workflow, any variations in the analytical process can be normalized. For example, if a portion of the sample is lost during an extraction step, an equivalent portion of both the native analyte and the this compound will be lost. The ratio of the native analyte's signal to the internal standard's signal remains constant, enabling precise quantification of the metabolic rate. This approach corrects for matrix effects and ensures that the calculated intrinsic clearance values are reliable for predicting human metabolic clearance in vivo. nih.govresearchgate.net

Table 1: Example Parameters for In Vitro Metabolic Stability Assays

| Parameter | Hepatocyte Incubation | Microsomal Incubation | Role of this compound |

|---|---|---|---|

| Biological Matrix | Cryopreserved Human Hepatocytes | Human Liver Microsomes (HLM) | Ensures consistent behavior with analyte in matrix. |

| Typical Cell/Protein Conc. | 0.5-1.0 million cells/mL | 0.2-1.0 mg/mL protein | Normalizes for variations in protein binding and matrix effects. |

| Incubation Time | 0, 15, 30, 60, 120 minutes | 0, 5, 15, 30, 45 minutes | Tracks with analyte through time course to ensure accurate depletion curve. |

| Quantification Method | LC-MS/MS | LC-MS/MS | Provides a stable reference signal for ratiometric quantification. |

Applications in Environmental Monitoring and Forensic Science Research

Detection and Quantification of Opioid Analogs in Wastewater Epidemiology Studies

Wastewater-based epidemiology (WBE) has emerged as a powerful tool for monitoring public health trends, including the consumption of illicit drugs at a community level. nih.govcdc.gov This approach involves analyzing raw wastewater for human-excreted biomarkers of drug use. In this context, this compound is an invaluable tool for the accurate detection and quantification of lofentanil and its analogs.

When analyzing complex samples like raw wastewater, significant signal suppression or enhancement from the matrix can interfere with quantification. nih.gov The use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard to overcome these challenges. researchgate.netnih.gov It is added as a surrogate standard to wastewater samples prior to solid-phase extraction (SPE) and analysis by LC-MS/MS. Because the deuterated standard co-elutes with the target analyte and experiences identical matrix effects and extraction recovery losses, it provides a reliable basis for quantification.

Research studies employing WBE to track opioid use have demonstrated the effectiveness of using deuterated analogs for accurate measurement. nih.gov For example, Fentanyl-d5 is commonly used to quantify fentanyl concentrations, which have been detected in raw wastewater at levels ranging from 1.0 to 1.7 ng/L. nih.gov Similarly, other deuterated opioids are used to measure analytes like morphine (found at 133.0–258.3 ng/L) and oxycodone (31.1–63.6 ng/L). nih.gov this compound functions on the same principle, enabling precise measurement of lofentanil, a potent fentanyl analog, allowing public health officials to gain near real-time insights into its prevalence within a specific sewershed. cdc.govdenvergov.org

Table 2: Representative Opioid Concentrations Detected in Raw Wastewater Using Isotope Dilution Analysis

| Opioid Analyte | Typical Deuterated Standard Used | Concentration Range (ng/L) | Detection Frequency | Reference |

|---|---|---|---|---|

| Fentanyl | Fentanyl-d5 | 1.0 - 1.7 | 62% | nih.gov |

| Morphine | Morphine-d6 | 133.0 - 258.3 | 100% | nih.govnih.gov |

| Oxycodone | Oxycodone-d3 | 17.8 - 78.0 | 100% | nih.govnih.gov |

| Codeine | Codeine-d6 | 100.0 - 332.0 | 93% | nih.gov |

| Heroin (via 6-MAM) | Heroin-d9 | 9.0 - 41.0 | 81% | nih.gov |

Development of Advanced Methodologies for Novel Psychoactive Substance Identification

The rapid emergence of novel psychoactive substances (NPS), particularly potent fentanyl analogs, presents a continuous challenge for forensic and toxicology laboratories. medwinpublishers.comojp.gov Developing robust analytical methods for the unambiguous identification of these compounds is a critical area of research. This compound plays a key role in the development and validation of these advanced methodologies, primarily those utilizing high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) systems. nih.govunito.it

In the development of new screening and quantification methods, this compound is used to determine and optimize crucial analytical parameters like retention time, fragmentation patterns, limits of detection (LOD), and matrix effects. ovid.comoup.com When creating methods for identifying unknown fentanyl analogs, the predictable behavior of a stable isotope-labeled standard is essential for validating the workflow. ojp.gov

Furthermore, in non-targeted screening approaches, where laboratories search for a wide range of known and unknown compounds, deuterated standards help to ensure instrument performance and data quality. ojp.gov By including this compound in analytical runs, researchers can confirm that the instrument is capable of detecting fentanyl-like structures with high sensitivity and mass accuracy. This is crucial as many new analogs appear in forensic casework at very low concentrations. nih.gov The use of such standards is an integral part of good laboratory practice in the development of methods aimed at keeping pace with the ever-changing landscape of synthetic drugs. nih.govsigmaaldrich.com

Pharmacological and Biochemical Investigations of Deuterated Lofentanil Pre Clinical and in Vitro

Opioid Receptor Binding Affinity and Selectivity Profiling (In Vitro)

Lofentanil (B1198651) is a highly potent fentanyl analog known for its strong affinity for opioid receptors, particularly the mu (μ)-opioid receptor. Its binding characteristics have been evaluated in various in vitro systems, typically using radioligand binding assays with cell membranes expressing cloned human or rodent opioid receptors.

Lofentanil demonstrates exceptionally high affinity for the μ-opioid receptor. Equilibrium binding studies, which measure the affinity of a ligand for a receptor at a steady state, consistently show that lofentanil binds to the μ-opioid receptor with sub-nanomolar affinity. This high affinity is a key factor in its profound potency.

In competitive binding assays, lofentanil is highly effective at displacing radiolabeled μ-opioid receptor ligands. One study reported an IC50 value of 0.208 nM for lofentanil at the μ-opioid receptor, indicating its potent ability to compete for binding mdpi.com. Another study corroborated this high affinity, reporting a similar value of 0.20 nM mdpi.com. These values place lofentanil among the most potent μ-opioid receptor binders.

While detailed kinetic studies determining the association (kon) and dissociation (koff) rates for lofentanil at the μ-opioid receptor are not extensively detailed in the available literature, its long duration of action suggests slow dissociation kinetics from the receptor.

Table 1: Mu (μ)-Opioid Receptor Binding Affinity of Lofentanil

| Compound | Assay Type | Receptor Source | Radioligand | IC50 (nM) | Reference |

|---|---|---|---|---|---|

| Lofentanil | Radioligand competitive binding | μ-opioid receptor | Not Specified | 0.208 | mdpi.com |

| Lofentanil | Radioligand competitive binding | μ-opioid receptor | Not Specified | 0.20 | mdpi.com |

While lofentanil is most recognized for its potent μ-opioid receptor agonism, it also interacts with other opioid receptor subtypes, namely the delta (δ) and kappa (κ) receptors. Research indicates that lofentanil has a lower affinity for these receptors compared to the μ-opioid receptor, establishing its selectivity for the latter.

One study found that lofentanil also acts as a full agonist at the κ-opioid receptor, with a binding affinity (Ki) of 8.2 nM and an EC50 of 153 nM for receptor activation wikipedia.org. This indicates that while its primary effects are mediated through the μ-opioid receptor, it can also elicit a response at the κ-opioid receptor.

The binding affinity of lofentanil for the δ-opioid receptor is less well-characterized in the provided literature, but it is generally understood to be lower than its affinity for both μ and κ receptors.

Table 2: Kappa (κ)-Opioid Receptor Binding and Functional Parameters of Lofentanil

| Parameter | Value |

|---|---|

| Binding Affinity (Ki) | 8.2 nM |

| Functional Potency (EC50) | 153 nM |

| Efficacy (Emax) | 100% (Full Agonist) |

Data from a study on κ-opioid receptor activation wikipedia.org.

There is currently no publicly available research that directly compares the radioligand displacement properties of deuterated lofentanil (Lofentanil-d3 Oxalate) with its non-deuterated counterpart. Deuterium (B1214612) substitution at non-exchangeable positions is a common strategy in drug metabolism studies to investigate metabolic pathways. However, this modification is generally not expected to significantly alter the intrinsic binding affinity of a ligand for its receptor, unless the deuterated position is directly involved in a critical hydrogen bond or other key interaction with the receptor binding pocket. Based on the known structure of lofentanil and its binding pose within the μ-opioid receptor, the d3-labeling on the N-phenethyl group is unlikely to have a substantial impact on its binding affinity.

Receptor Functional Assays and Signaling Pathway Analysis (In Vitro)

The interaction of lofentanil with opioid receptors initiates a cascade of intracellular signaling events. These functional responses are critical to understanding the pharmacological profile of the compound.

As a potent μ-opioid receptor agonist, lofentanil effectively stimulates the activation of inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels.

A study investigating the signaling profiles of various μ-opioid receptor agonists demonstrated that lofentanil is a highly efficacious activator of multiple G-protein subtypes, including Gi1, Gi2, Gi3, GoA, GoB, and Gz nih.gov. The study utilized Bioluminescence Resonance Energy Transfer (BRET)-based biosensors to measure the activation of these G-proteins in response to lofentanil. The data revealed that lofentanil exhibits a distinct efficacy profile for the activation of different G-protein subtypes nih.gov. Further research has utilized single-molecule fluorescence resonance energy transfer (smFRET) imaging to monitor the conformational dynamics of Gi proteins when coupled to the μ-opioid receptor in the presence of lofentanil, providing insights into the mechanistic basis of its signaling efficacy researchgate.netbiorxiv.org.

In addition to G-protein signaling, the activation of the μ-opioid receptor by agonists can also lead to the recruitment of β-arrestin proteins. β-arrestin recruitment is involved in receptor desensitization, internalization, and the initiation of G-protein-independent signaling pathways.

Comparative Pharmacodynamic Evaluation of Deuterated Lofentanil in Animal Models

While direct comparative studies on deuterated lofentanil are not found in the available literature, the pharmacodynamics of its non-deuterated parent compound, lofentanil, and other fentanyl analogs have been characterized in animal models. These studies provide a basis for postulating the potential effects of deuteration.

Assessment of Opioid Receptor Occupancy in Animal Brain Regions

Specific data on the opioid receptor occupancy of Lofentanil-d3 in animal brain regions is not available. However, studies using radiolabeled non-deuterated lofentanil ([³H] lofentanil) have been conducted to investigate opiate receptors in vivo. nih.govtaylorandfrancis.com For instance, in rats, intravenously injected [³H] lofentanil was used to label opiate receptors, demonstrating accumulation in the nodose ganglion, which was preventable by vagotomy. taylorandfrancis.com This indicates that lofentanil, and presumably its deuterated analog, interacts with opioid receptors in both the central and peripheral nervous systems.

The potency of fentanyl analogs is closely tied to their affinity for and occupancy of the µ-opioid receptor. elifesciences.orgfda.gov It is hypothesized that deuteration, by potentially altering metabolic pathways, could modify the concentration and residence time of the compound at the receptor site, thereby influencing receptor occupancy dynamics. Positron Emission Tomography (PET) is a technique used to study opiate receptors noninvasively in vivo, and ligands like carbon-11 labeled lofentanil have been synthesized for such purposes. nih.gov A similar approach would be necessary to quantify the specific brain region occupancy of Lofentanil-d3.

Neurobiological Effects and Mechanistic Investigations in Animal Models (e.g., respiratory system modulation)

The most significant neurobiological effect of potent µ-opioid agonists like fentanyl and its analogs is respiratory depression. nih.govnih.gov This effect is dose-dependent and mediated by µ-opioid receptors located in critical brainstem respiratory centers, such as the pre-Bötzinger complex. nih.gov Animal models, particularly in rats, have been extensively used to study these effects. Fentanyl administration in rats decreases respiratory rate, tidal volume, and minute volume. nih.govnih.govresearchgate.net Studies on lofentanil have shown it desensitizes the µ-opioid receptor by uncoupling it from adenylyl cyclase. taylorandfrancis.com

A study examining various fentanyl analogs in rats found that lofentanil, when applied via micro-iontophoresis to brain stem neurons, produced slow responses that were reversed by the opioid antagonist naloxone. nih.gov This confirms its mechanism of action via opioid receptors. Deuteration is not expected to change the fundamental mechanism of action but could alter the magnitude and duration of the respiratory depressant effects due to modified pharmacokinetics. Research indicates that both central and peripheral µ-opioid receptors contribute to fentanyl-induced respiratory depression. elifesciences.org Any investigation into Lofentanil-d3 would need to assess its impact on these central and peripheral mechanisms.

Structure-Activity Relationship (SAR) Studies on Deuterated Fentanyl Analogs

The structure-activity relationship (SAR) of fentanyl analogs is well-established, focusing on modifications to the piperidine (B6355638) ring, the N-acyl group, and the N-phenethyl substituent. nih.govbenthamscience.comresearchgate.net However, specific SAR studies focusing on the impact of deuteration are scarce.

Influence of Deuteration on Ligand-Receptor Interactions and Conformational Dynamics

Deuteration involves replacing hydrogen atoms with their heavier isotope, deuterium. This substitution creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The primary effect of this change is often seen in pharmacokinetics, specifically a decrease in the rate of metabolism if the deuteration occurs at a site of metabolic attack (the "kinetic isotope effect"). This can lead to a longer half-life and increased drug exposure. juniperpublishers.com

Stereochemical Contributions to Potency and Efficacy in Deuterated Lofentanil Isomers

Stereochemistry is a critical determinant of potency and efficacy in fentanyl analogs, particularly those with substitutions on the piperidine ring, such as the 3-methyl group found in lofentanil. wikipedia.orgrti.org Lofentanil is a 3-methyl derivative of carfentanil, and the cis-isomers are significantly more potent than the trans-isomers. nih.govwikipedia.org This highlights the importance of the spatial arrangement of the substituents for optimal interaction with the µ-opioid receptor. benthamscience.comresearchgate.net

Metabolic and Pharmacokinetic Research of Lofentanil D3 Pre Clinical

In Vitro Metabolic Stability and Biotransformation Pathways

In vitro studies are fundamental in characterizing the metabolic stability and identifying the primary biotransformation pathways of a new chemical entity. For Lofentanil-d3, these studies typically utilize liver microsomes and hepatocytes from various species to predict its metabolic clearance and to identify the enzymes responsible for its metabolism.

The use of deuterated analogues like Lofentanil-d3 is particularly advantageous in metabolite identification studies using mass spectrometry. The deuterium (B1214612) atoms create a characteristic mass shift in the parent drug and its metabolites, making them easier to distinguish from endogenous compounds and from metabolites of a non-deuterated version administered concurrently.

Key metabolic pathways for fentanyl analogues like lofentanil (B1198651) primarily involve N-dealkylation, hydroxylation, and amide hydrolysis. frontiersin.orgnih.gov For Lofentanil-d3, the primary routes of metabolism are expected to be similar.

Major Metabolites: The most significant metabolic pathway for many fentanyl analogs is oxidative N-dealkylation, leading to the formation of nor-lofentanil. frontiersin.org This process involves the removal of the phenethyl group from the piperidine (B6355638) nitrogen.

Minor Metabolites: Other biotransformations observed for similar compounds include hydroxylation at various positions on the molecule, such as the phenyl rings or the piperidine ring. nih.gov Amide hydrolysis is generally a minor pathway for fentanyl and its potent analogues. frontiersin.org

| Metabolite | Biotransformation Pathway | Expected Activity |

| Nor-lofentanil-d3 | N-dealkylation | Likely inactive |

| Hydroxylated lofentanil-d3 | Hydroxylation | Activity may vary |

| Hydroxylated nor-lofentanil-d3 | N-dealkylation and Hydroxylation | Likely inactive |

This table represents expected metabolites based on the metabolism of similar fentanyl analogs.

The cytochrome P450 (CYP) system, a superfamily of enzymes predominantly found in the liver, is responsible for the metabolism of a vast number of drugs. openanesthesia.orgnih.gov The metabolism of fentanyl and its analogues is primarily mediated by the CYP3A4 isoform. openanesthesia.orgnih.govsemanticscholar.org

Studies involving specific chemical inhibitors or recombinant human CYP enzymes are employed to identify the specific isoforms involved in the metabolism of a new compound. It is highly probable that CYP3A4 is the principal enzyme responsible for the oxidative metabolism of Lofentanil-d3, consistent with findings for fentanyl, sufentanil, and alfentanil. nih.gov The involvement of other CYP isoforms in the biotransformation of fentanyl and sufentanil has also been suggested, indicating that multiple enzymes may contribute to the metabolism of Lofentanil-d3. nih.gov

The substitution of hydrogen with deuterium can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govprinceton.edu A C-D bond is stronger than a C-H bond, and thus requires more energy to break. If the cleavage of a C-H bond is the rate-determining step in a metabolic pathway, replacing it with a C-D bond can slow down the reaction rate.

In the context of Lofentanil-d3, the position of the deuterium atoms is critical. If the deuteration is at a site of metabolic attack, a significant KIE may be observed, leading to a slower rate of metabolism and potentially altered pharmacokinetic properties compared to the non-deuterated compound. This can provide valuable information about the mechanism of the enzymatic reaction. nih.gov A concentration-dependent KIE could suggest a multi-step reaction mechanism. chemrxiv.org

In Vivo Pharmacokinetic Characterization in Animal Models

In vivo studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. nih.govresearchgate.net These preclinical pharmacokinetic studies help in predicting the drug's behavior in humans. nih.gov

The ADME profile of a drug determines its onset, intensity, and duration of action. yale.edu

Absorption: Fentanyl and its analogs are highly lipophilic, which allows for rapid absorption across biological membranes. nih.govnih.gov Following administration in animal models, Lofentanil-d3 is expected to be rapidly absorbed into the systemic circulation.

Distribution: Due to its high lipophilicity, lofentanil is expected to have a large volume of distribution, readily crossing the blood-brain barrier to exert its effects in the central nervous system. nih.govwikipedia.org It is also likely to distribute extensively into fatty tissues.

Metabolism: As established in in vitro studies, Lofentanil-d3 is expected to undergo extensive metabolism in the liver, primarily by CYP3A4. The metabolites are generally more water-soluble, facilitating their excretion. nih.gov

Excretion: The metabolites of fentanyl analogs are primarily excreted in the urine, with a smaller portion eliminated in the feces. nih.govnih.gov A small percentage of the administered dose is typically excreted as the unchanged parent drug. frontiersin.org

| ADME Parameter | Expected Characteristic for Lofentanil-d3 |

| Absorption | Rapid |

| Distribution | Wide, with significant CNS penetration |

| Metabolism | Extensive, primarily hepatic via CYP3A4 |

| Excretion | Primarily renal as metabolites |

This table represents expected ADME characteristics based on the properties of similar fentanyl analogs.

Comparing the pharmacokinetic profiles of Lofentanil-d3 and its non-deuterated counterpart can provide insights into the effects of deuteration on the drug's disposition. Any observed differences in parameters such as clearance, half-life, and bioavailability would likely be attributable to the kinetic isotope effect on metabolism.

If the deuteration of Lofentanil-d3 occurs at a primary site of metabolism, a decrease in the rate of metabolic clearance would be expected. This could result in a longer elimination half-life and increased systemic exposure (AUC) compared to non-deuterated lofentanil. Such studies are crucial for understanding how subtle structural modifications can impact a drug's pharmacokinetic behavior.

| Pharmacokinetic Parameter | Potential Impact of Deuteration (Lofentanil-d3 vs. Lofentanil) |

| Clearance (CL) | Potentially decreased |

| Volume of Distribution (Vd) | Likely unchanged |

| Elimination Half-life (t1/2) | Potentially increased |

| Area Under the Curve (AUC) | Potentially increased |

This table illustrates the potential impact of deuteration on pharmacokinetic parameters, assuming a significant kinetic isotope effect.

No Publicly Available Data on the Biodistribution and Tissue Accumulation of Lofentanil-d3 Oxalate in Preclinical Animal Models

A comprehensive search of publicly available scientific literature and research databases has revealed no specific studies on the biodistribution and tissue accumulation of the chemical compound this compound in animal models. Consequently, detailed research findings and data tables for the "" section, specifically subsection "5.2.3. Biodistribution and Tissue Accumulation Studies in Animal Models," cannot be provided.

The user's request for thorough, informative, and scientifically accurate content, including detailed research findings and data tables strictly pertaining to this compound, cannot be fulfilled due to the absence of this specific information in the public domain. Research on the biodistribution of other opioids, such as fentanyl, is available but falls outside the strict scope of the requested article focusing solely on this compound.

Therefore, the generation of the specified article section is not possible without the necessary scientific data.

Computational and Theoretical Investigations of Deuterated Lofentanil

Molecular Docking and Molecular Dynamics Simulations for Receptor Binding Predictions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand, such as lofentanil (B1198651), binds to its receptor and the stability of the resulting complex.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For lofentanil and its analogs, docking studies are typically performed using crystal structures of the µ-opioid receptor (µOR). scienceopen.comnih.gov The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different orientations and conformations. nih.govnih.gov Studies on fentanyl derivatives have identified key interactions, such as a salt bridge between the protonated nitrogen on the piperidine (B6355638) ring and the residue Asp3.32 within the receptor's binding pocket. nih.govscienceopen.com The N-phenethyl group of fentanyl is predicted to occupy a hydrophobic crevice between transmembrane helices, while the N-phenylpropanamide group projects toward a different pocket. nih.gov For Lofentanil-d3 Oxalate, docking scores are expected to be nearly identical to those of non-deuterated lofentanil, as the substitution of three hydrogen atoms with deuterium (B1214612) results in a negligible change in molecular volume and shape, which are the primary parameters in standard docking algorithms. nih.gov

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor interaction over time. mdpi.com These simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into the stability of binding poses, the role of solvent molecules, and conformational changes in both the ligand and the receptor. scienceopen.comnih.gov Extensive MD simulations have been used to study fentanyl and its analogs, including lofentanil, at the µ-opioid receptor. scienceopen.comchemrxiv.org These simulations, often run on timescales of nanoseconds to microseconds, can reveal the stability of key hydrogen bonds and hydrophobic interactions, confirming the binding modes suggested by docking studies. mdpi.commdpi.com For Lofentanil-d3, MD simulations would be used to assess whether the subtle changes in mass and bond vibrational frequencies due to deuteration affect the dynamics and stability of the ligand within the binding pocket. While significant alterations are not expected, these simulations can provide a detailed view of the interaction dynamics. nih.gov

| Technique | Purpose | Key Parameters for Lofentanil-d3 | Predicted Outcome |

|---|---|---|---|

| Molecular Docking | Predicts preferred binding orientation and affinity (scoring). | Molecular shape, charge distribution, key interactions (e.g., with Asp3.32). | Binding pose and score similar to non-deuterated lofentanil. nih.gov |

| Molecular Dynamics (MD) | Simulates the dynamic stability of the ligand-receptor complex over time. | Force fields, solvent model, simulation time. | Stable binding within the µ-opioid receptor pocket, similar to lofentanil. scienceopen.com |

Quantum Chemical Calculations for Understanding Deuterium's Impact on Electronic Structure and Reactivity

Quantum chemical calculations, based on solving the Schrödinger equation, are used to determine the electronic structure of molecules. northwestern.eduuchicago.edu These methods can precisely model the effects of isotopic substitution on molecular properties.

The primary impact of replacing hydrogen with deuterium is the change in mass, which significantly affects the vibrational energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond has a lower zero-point vibrational energy, making it stronger and more stable. researchgate.net This increased bond strength is the fundamental reason for the kinetic isotope effect. researchgate.net

Predictive Modeling of Metabolic Pathways and Kinetic Isotope Effects

Predictive modeling of drug metabolism aims to identify the likely metabolic transformations a compound will undergo in the body. pharmajen.com For fentanyl and its analogs, metabolism is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4. frontiersin.orgnih.gov The main metabolic pathways include N-dealkylation, hydroxylation, and amide hydrolysis. frontiersin.orgnih.gov

The Kinetic Isotope Effect (KIE) is a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org When a C-H bond is replaced by a C-D bond, the rate of reactions where this bond cleavage is the rate-determining step can be significantly slowed. nih.govnih.gov This is known as a primary deuterium KIE and is expressed as the ratio of the reaction rates (kH/kD). libretexts.org For CYP-mediated reactions, this effect has been exploited to slow down drug metabolism, potentially improving a drug's pharmacokinetic profile. nih.govnih.gov

For this compound, the position of the deuterium atoms is critical. If the deuterium atoms are placed at a "metabolic soft spot"—a position susceptible to enzymatic attack—a significant KIE is expected. For example, if the methyl group of the N-phenethyl side chain is deuterated (forming a -CD3 group), the rate of N-dealkylation, a primary metabolic pathway for fentanyl analogs, would likely be reduced. frontiersin.orgnih.gov Predictive software can identify these vulnerable sites and estimate the potential for metabolic switching, where the enzyme targets an alternative, non-deuterated site on the molecule. pharmajen.comfrontiersin.org

| Metabolic Pathway | Enzyme | Description | Predicted Impact of Deuteration (Lofentanil-d3) |

|---|---|---|---|

| N-dealkylation | CYP3A4 frontiersin.org | Removal of the phenethyl group to form norlofentanil. | Rate may be slowed if deuterium is on the ethyl bridge or terminal methyl group. |

| Hydroxylation | CYP3A4 frontiersin.org | Addition of a hydroxyl group to the phenyl rings or piperidine ring. | Rate may be slowed if deuterium is at the site of hydroxylation. |

| Ester Hydrolysis | Esterases | Cleavage of the methyl ester group. | No direct impact from deuteration at a non-ester site. |

| Amide Hydrolysis | Amidases | Cleavage of the propanamide bond. | No direct impact from deuteration at a distant site. |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis of Deuterated Opioids

Cheminformatics involves the use of computational methods to analyze chemical data. Quantitative Structure-Activity Relationship (QSAR) modeling is a specific cheminformatics technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov

QSAR models are built by developing mathematical equations that correlate molecular descriptors (numerical representations of a molecule's properties) with an experimental outcome, such as receptor binding affinity or analgesic potency. nih.gov For opioids, QSAR models have been developed to predict the binding affinity of fentanyl-like compounds to the µ-opioid receptor. nih.gov These models use descriptors that can include physicochemical properties (e.g., logP, molecular weight) and structural features.

Developing a QSAR model specifically for deuterated opioids like Lofentanil-d3 would require a dataset of deuterated and non-deuterated analogs with corresponding biological activity data. The presence and location of deuterium would be encoded as a specific descriptor. Such a model could help to:

Predict the potency of novel deuterated opioids.

Identify the optimal positions for deuteration to enhance desired properties (e.g., metabolic stability) without diminishing activity.

Provide insights into the specific molecular features, including isotopic substitution, that govern the activity of these compounds.

While large-scale QSAR studies on deuterated opioids are not widely published, the methodology is well-established and represents a valuable tool for the systematic design and optimization of these compounds. nih.gov

| Compound | Deuteration Site | LogP (Descriptor) | Molecular Weight (Descriptor) | µOR Binding Affinity (Ki, nM) (Activity) |

|---|---|---|---|---|

| Lofentanil | None | 4.15 | 408.55 | 0.208 mdpi.com |

| Lofentanil-d3 | e.g., N-ethyl-d3 | 4.15 | 411.57 | (Experimental value needed) |

| Carfentanil | None | 4.06 | 394.52 | 0.19 mdpi.com |

| Carfentanil-d5 | e.g., Phenyl-d5 | 4.06 | 399.55 | (Experimental value needed) |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Lofentanil-d3 Oxalate to ensure high purity and isotopic integrity?

- Methodological Answer : Use a statistical experimental design (e.g., response surface methodology) to evaluate reaction parameters such as temperature, pH, and precursor ratios. For example, reaction temperature is critical for purity and particle size control in oxalate synthesis . Isotopic labeling (deuteration) requires strict anhydrous conditions and deuterated solvents to prevent hydrogen-deuterium exchange, as outlined in safety protocols for handling deuterated compounds . Validate purity via HPLC coupled with mass spectrometry (MS) to confirm isotopic enrichment (>98% deuterium incorporation).

Q. What analytical techniques are most reliable for characterizing this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Employ tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to distinguish Lofentanil-d3 from endogenous oxalates. For structural validation, use nuclear magnetic resonance (NMR) spectroscopy, focusing on chemical shifts in the oxalate moiety and deuterium labeling sites. Cross-reference with databases like CAS to ensure consistency with reported spectra .

Q. How can researchers quantify oxalate content in tissue samples while minimizing degradation artifacts?

- Methodological Answer : Fresh tissue samples should be analyzed within 2 hours of collection to prevent oxalate crystal dissolution or degradation, as post-mortem delays can lead to underestimation . Use ion chromatography with conductivity detection for precise quantification, and validate results against certified reference materials.

Advanced Research Questions

Q. How should researchers address contradictions in reported tissue distribution data for this compound?

- Methodological Answer : Discrepancies often arise from detection limits (e.g., inability to identify trace ionic oxalate vs. crystalline forms) or sample handling delays. Design studies using live-tissue imaging (e.g., two-photon microscopy) to track real-time oxalate deposition in vascular or renal tissues . Compare findings with metabolic models to differentiate between endogenous and exogenous oxalate contributions.

Q. What experimental design principles are critical for studying this compound’s pharmacodynamic interactions with opioid receptors?

- Methodological Answer : Use radioligand binding assays (e.g., with tritiated naloxone) to assess receptor affinity. Incorporate bidirectional controls (e.g., wild-type vs. receptor-knockout models) to isolate deuterium-specific effects. Apply machine learning frameworks like BART for data denoising and interaction pattern analysis .

Q. How can researchers statistically reconcile variability in synthetic yield data across laboratories?

- Methodological Answer : Perform meta-analyses of published synthesis protocols, focusing on factors like solvent purity and catalyst type. Use multivariate regression to identify confounding variables. Share raw datasets in standardized formats (e.g., .cif for crystallography) to enhance reproducibility, as emphasized in open-access research guidelines .

Data Analysis & Reporting

Q. What strategies ensure robust data validation in oxalate-related metabolic studies?

- Methodological Answer : Triangulate findings using orthogonal methods (e.g., compare enzymatic assays with spectroscopic data). Report uncertainties in oxalate measurements using error propagation models, and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should researchers handle conflicting evidence on oxalate’s role in vascular calcification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.